molecular formula C16H24N2O3 B14064990 N-(2-Nitro-4-octylphenyl)acetamide CAS No. 102040-43-7

N-(2-Nitro-4-octylphenyl)acetamide

Cat. No.: B14064990
CAS No.: 102040-43-7
M. Wt: 292.37 g/mol
InChI Key: NUFSKYHLBDXUEV-UHFFFAOYSA-N
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Description

Acetamide, N-(2-nitro-4-octylphenyl)- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-nitro-4-octylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-nitro-4-octylphenyl)- typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process introduces a nitro group at the ortho position relative to the amine group. This is followed by the acetylation of the resulting 2-nitro-4-octylaniline to form the desired compound.

Industrial Production Methods

Industrial production of Acetamide, N-(2-nitro-4-octylphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-nitro-4-octylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-octylphenylacetamide.

Scientific Research Applications

Acetamide, N-(2-nitro-4-octylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-nitro-4-octylphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-nitrophenyl)-: Similar structure but with a nitro group at the para position.

    Acetanilide: Lacks the nitro and octyl groups.

    N-(2-nitrophenyl)acetamide: Similar but without the octyl group.

Properties

CAS No.

102040-43-7

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2-nitro-4-octylphenyl)acetamide

InChI

InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI Key

NUFSKYHLBDXUEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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